N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound characterized by its unique molecular structure and diverse potential applications. Its molecular formula is , and it has a molecular weight of approximately 398.9 g/mol . The compound features a piperidine ring, a chlorophenyl group, and an alkenyloxybenzamide moiety, which contribute to its distinct chemical properties and biological activities.
The chemical reactivity of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can be analyzed through several types of reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide has shown potential in various biological assays. It is being investigated for:
The specific mechanisms through which this compound exerts its biological effects are still under investigation, but it appears to interact with multiple molecular targets.
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves several key steps:
These synthetic pathways are essential for producing the compound in sufficient quantities for biological testing and application development .
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide has several potential applications:
Research into the interaction profile of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide indicates that it may interact with various biological targets, including:
These interaction studies are critical for elucidating the therapeutic potential of the compound and understanding its pharmacodynamics .
Several compounds share structural similarities with N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features | Similarity |
---|---|---|---|
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1092108-79-6 | Contains a pyrrolidine ring; potential psychoactive properties | 0.85 |
4-(4-Chlorophenyl)piperidine | 100129-35-9 | Simple piperidine structure; less complex than the target compound | 0.82 |
N-[2-(4-Chlorophenyl)-piperidin-1-YL]acetamide | - | Contains piperidine; lacks alkenyloxy functionality | 0.90 |
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide stands out due to its combination of a piperidine ring, chlorophenyl group, and alkenyloxy benzamide structure, which may enhance its biological activity compared to simpler analogs.
The integration of piperidine and benzamide moieties leverages complementary pharmacophoric properties: piperidine provides conformational rigidity and basicity, while the benzamide group enables hydrogen bonding and π-π stacking interactions. Rational design of this hybrid structure involves three key considerations:
Substituent Positioning: The 4-chlorophenyl group at the ethyl linker’s β-position enhances hydrophobic interactions with aromatic receptor subpockets. Computational docking studies of analogous compounds show that chlorinated aryl groups improve binding affinity by 2.3-fold compared to non-halogenated analogs. The prop-2-en-1-yloxy substituent at the benzamide’s para-position introduces rotational flexibility, allowing adaptive positioning in solvent-exposed regions.
Scaffold Hybridization: Piperidine-benzamide hybrids exploit synergistic effects between the two motifs. For example, the piperidine nitrogen’s protonation state (pKa ≈ 9.7) facilitates membrane permeability at physiological pH, while the benzamide’s carbonyl group (logP reduction of 0.8 units) improves aqueous solubility. Structural analogs with truncated piperidine rings (e.g., pyrrolidine) show 47% lower target engagement, underscoring the necessity of the six-membered ring.
Conformational Analysis: Molecular dynamics simulations reveal that the ethyl linker adopts a gauche conformation in 78% of sampled states, positioning the chlorophenyl and piperidine groups 5.2 Å apart—optimal for simultaneous binding to adjacent hydrophobic pockets. Substituents larger than chlorine at the phenyl ring induce steric clashes, reducing binding energy by up to 3.1 kcal/mol.
The synthesis of 4-(prop-2-en-1-yloxy)benzoyl chloride, a critical intermediate, proceeds via sequential O-alkylation and chlorination:
Step 1: Alkylation of 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde reacts with propargyl bromide under basic conditions (K2CO3, DMF, 80°C) to yield 4-(prop-2-yn-1-yloxy)benzaldehyde. Hydrogenation over Lindlar catalyst selectively reduces the alkyne to the cis-alkene, achieving 92% yield and >99% stereopurity. Alternative routes using Williamson ether synthesis (NaOH, EtOH) produce the allyl ether with comparable efficiency.
Step 2: Oxidation to Carboxylic Acid
The aldehyde intermediate undergoes Cannizzaro disproportionation in concentrated NaOH to generate 4-(prop-2-en-1-yloxy)benzoic acid. This method avoids over-oxidation issues observed with KMnO4-based protocols, maintaining an 85% isolated yield.
Step 3: Chlorination with Thionyl Chloride
Treatment of the benzoic acid with SOCl2 (reflux, 4 h) provides the acyl chloride in near-quantitative yield. Crucially, anhydrous conditions prevent hydrolysis, with residual water <0.1% as verified by Karl Fischer titration. The product’s reactivity enables direct coupling to amine-containing substrates without purification.
Parameter | Value | Optimization Impact |
---|---|---|
Propargyl Bromide Equiv | 1.3 eq | Minimizes di-alkylation |
Reaction Temperature | 80°C | Completes in 2 h |
Catalyst Loading | 5% Pd/BaSO4 | Ensures cis-selectivity |
The ethyl linker’s stereochemistry profoundly influences bioactivity due to differential binding pocket accommodation:
Racemic Synthesis Challenges: Initial routes using racemic 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethylamine produce diastereomeric benzamides with up to 18-fold differences in IC50 values. Chiral HPLC analysis (Chiralpak IA column, hexane/EtOH 90:10) reveals the (R)-enantiomer exhibits 94% target occupancy versus 23% for the (S)-form at 10 μM.
Asymmetric Induction Methods:
Conformational Locking: Introducing a gem-dimethyl group at the ethyl linker’s α-position restricts C-N bond rotation, fixing the piperidine and chlorophenyl groups in a bioactive conformation. This modification improves metabolic stability (t1/2 increased from 2.1 to 5.7 h in microsomes) while maintaining 91% of original potency.